molecular formula C8H7BrClNO2 B1526031 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester CAS No. 868406-71-7

4-Amino-5-bromo-2-chloro-benzoic acid methyl ester

Cat. No.: B1526031
CAS No.: 868406-71-7
M. Wt: 264.5 g/mol
InChI Key: BRWMPJAKIUAACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-2-chloro-benzoic acid methyl ester is a versatile organic compound characterized by the presence of an amino group, bromo group, and chloro group attached to a benzoic acid core, which is further esterified with a methyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminobenzoic acid as the starting material.

  • Halogenation: Bromination and chlorination steps are performed to introduce the bromo and chloro groups at the appropriate positions on the benzene ring.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure the desired product is obtained with high purity.

  • Continuous Flow Process: Some industrial processes may employ a continuous flow system to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, often with heating to facilitate the reaction.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Amino-2-chloro-benzoic acid methyl ester: Lacks the bromo group.

  • 4-Amino-5-bromo-benzoic acid methyl ester: Lacks the chloro group.

  • 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester: Different positions of the halogen groups.

Properties

IUPAC Name

methyl 4-amino-5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMPJAKIUAACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Reactant of Route 3
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.